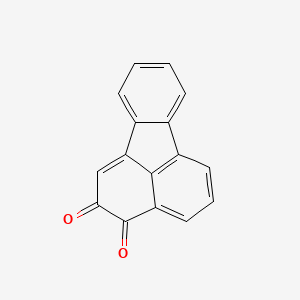

fluoranthene-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

fluoranthene-2,3-dione: is a polycyclic aromatic ketone with the molecular formula C16H8O2 . It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of fluoranthene-2,3-dione typically involves the oxidation of fluoranthene. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction proceeds through the formation of intermediate diols, which are subsequently oxidized to the diketone .

Industrial Production Methods: The process would need to be optimized for yield and purity, considering factors such as reaction temperature, solvent choice, and purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: fluoranthene-2,3-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the diketone to diols or alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Diols, alcohols.

Substitution: Halogenated fluoranthenediones, nitrofluoranthenediones.

Applications De Recherche Scientifique

Organic Electronics

Role in Solar Cells and Semiconductors

Fluoranthene-2,3-dione is utilized as a building block for nonfullerene acceptors in organic solar cells. Its electron-accepting properties enhance the power conversion efficiency of these devices. Research indicates that compounds like this compound can facilitate charge transfer processes critical for effective energy conversion in organic photovoltaics .

Applications in Organic Light-Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for use in semiconducting materials, particularly in OLEDs. The incorporation of this compound can improve the performance and efficiency of light-emitting devices due to its ability to form stable charge transfer complexes .

Materials Science

Development of Fluorescent Probes

Recent studies have focused on developing novel fluorescent probes based on fluoranthene derivatives for applications in anti-counterfeiting and forensic analysis. These probes exhibit high sensitivity towards nitro compounds, making them effective for detecting substances like trinitrophenol . The photophysical properties of these derivatives allow for their use in advanced surveillance techniques to identify latent fingerprints on various substrates .

Environmental Chemistry

Toxicity and Mutagenicity Studies

this compound has been identified as a metabolite resulting from the microbial transformation of fluoranthene in contaminated environments. Its toxicity and mutagenicity raise concerns regarding its accumulation in polycyclic aromatic hydrocarbon (PAH)-contaminated systems. Studies show that it can inhibit the degradation of other PAHs by interfering with microbial metabolism . This characteristic makes it a significant compound for studying the environmental behavior of PAHs and their transformation products .

Bioremediation Potential

Research indicates that this compound can accumulate during bioremediation processes involving PAH-contaminated soils. Its presence can affect the overall efficacy of bioremediation efforts by inhibiting the mineralization of other more toxic PAHs like benzo[a]pyrene . Understanding its role in these processes is crucial for developing effective remediation strategies.

Case Study 1: Inhibition of PAH Degradation

In a controlled study, four bacterial strains isolated from PAH-contaminated soils were observed to transform fluoranthene into this compound. The yield varied significantly among strains, with some producing over 20% of the compound. Notably, this compound was found to inhibit phenanthrene degradation by one strain at concentrations as low as 0.68 µM .

Case Study 2: Fluorescent Probes for Forensic Analysis

A recent investigation developed two novel fluorescent probes based on fluoranthene derivatives that demonstrated exceptional sensitivity towards nitro compounds. These probes were employed successfully in forensic applications to visualize latent fingerprints without requiring post-treatment methods .

Chemical Properties and Reactions

This compound undergoes various chemical reactions that enhance its applicability:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be further oxidized to form carboxylic acids using agents like potassium permanganate. |

| Reduction | Reduction reactions can convert it into diols or alcohols using sodium borohydride or lithium aluminum hydride. |

| Substitution | Electrophilic aromatic substitution can introduce various substituents onto the aromatic ring. |

Mécanisme D'action

The mechanism of action of fluoranthene-2,3-dione involves its interaction with various molecular targets and pathways:

Electron-Accepting Properties: As an electron-accepting compound, it can participate in charge transfer processes, which are crucial for its applications in organic electronics.

Oxidative Stress: It can induce oxidative stress in biological systems, leading to potential toxic effects.

Comparaison Avec Des Composés Similaires

Fluoranthene: The parent compound, which lacks the diketone functionality.

1,5-Fluoranthenedione: Another diketone derivative with different substitution patterns.

Uniqueness: fluoranthene-2,3-dione is unique due to its specific electronic properties and the position of the diketone groups, which influence its reactivity and applications. Compared to other fluoranthene derivatives, it offers distinct advantages in terms of its electron-accepting capabilities and potential for use in advanced materials .

Propriétés

Numéro CAS |

5386-28-7 |

|---|---|

Formule moléculaire |

C16H8O2 |

Poids moléculaire |

232.23 g/mol |

Nom IUPAC |

fluoranthene-2,3-dione |

InChI |

InChI=1S/C16H8O2/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8H |

Clé InChI |

BGTNPCLOWLFRRR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC(=O)C(=O)C4=CC=C3 |

SMILES canonique |

C1=CC=C2C(=C1)C3=C4C2=CC(=O)C(=O)C4=CC=C3 |

Key on ui other cas no. |

5386-28-7 |

Synonymes |

F23Q cpd fluoranthene-2,3-dione |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.